molecular formula C8H18O2 B12574352 3-Methyl-3-propoxybutan-1-OL CAS No. 189456-84-6

3-Methyl-3-propoxybutan-1-OL

Cat. No.: B12574352
CAS No.: 189456-84-6
M. Wt: 146.23 g/mol
InChI Key: YGLVSKWXLVGBHS-UHFFFAOYSA-N
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Description

3-Methyl-3-propoxybutan-1-OL is an organic compound with the molecular formula C8H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a larger carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-propoxybutan-1-OL can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is prepared by reacting magnesium with an alkyl halide in an anhydrous solvent under inert gas protection. The Grignard reagent is then reacted with formaldehyde or paraformaldehyde to produce the desired alcohol .

Industrial Production Methods

Industrial production of this compound often involves the use of olefin carbonylation processes. This method includes the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to form the alcohol. The process is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-propoxybutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-3-propoxybutan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-propoxybutan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes. The compound’s effects are mediated through its ability to alter the structure and function of proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-propoxybutan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propoxy group differentiates it from other similar alcohols, providing unique reactivity and applications.

Properties

CAS No.

189456-84-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

3-methyl-3-propoxybutan-1-ol

InChI

InChI=1S/C8H18O2/c1-4-7-10-8(2,3)5-6-9/h9H,4-7H2,1-3H3

InChI Key

YGLVSKWXLVGBHS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(C)CCO

Origin of Product

United States

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